The synthesis of (4-Iodophenyl)-isopropylamine typically involves several key steps:
The molecular structure of (4-Iodophenyl)-isopropylamine can be described as follows:
(4-Iodophenyl)-isopropylamine undergoes various chemical reactions, including:
The mechanism of action for (4-Iodophenyl)-isopropylamine primarily involves its interaction with biological targets, such as neurotransmitter receptors or enzymes. The presence of the iodophenyl group enhances binding affinity due to steric and electronic effects, while the piperazine-like structure provides stability and solubility in biological systems. This compound's pharmacokinetic properties may be influenced by the isopropyl group, affecting its metabolic stability and bioavailability.
Detailed studies on its physical properties may provide insights into its behavior under various environmental conditions, influencing its applications in research and industry .
(4-Iodophenyl)-isopropylamine has several scientific uses:
This compound's unique structural features make it valuable for diverse applications across medicinal chemistry, materials science, and chemical research domains.
(4-Iodophenyl)-isopropylamine, systematically named 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane and abbreviated as DOI, was first synthesized in 1973 by chemists Coutts and Malicky. This work formed part of a broader structure-activity relationship (SAR) investigation into the hallucinogenic phenylalkylamine class, specifically targeting analogs of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM). DOM, synthesized earlier by Alexander Shulgin (1970 patent), had emerged as a potent hallucinogen with approximately 100-fold greater potency than mescaline. The DOX series nomenclature—where "DO" signifies the 2,5-dimethoxy-4-desoxy structure and "X" denotes the 4-position substituent—was formalized during this period. DOI specifically represents the 4-iodo analog within this series [1].
The rationale for synthesizing DOI stemmed from medicinal chemistry explorations into how electronic and steric properties of 4-position substituents influenced pharmacological activity. Iodo substituents were particularly uncommon in psychoactive agents at the time. Early synthetic routes involved halogenation reactions on precursor phenethylamine structures, yielding DOI as a racemic mixture due to its chiral α-carbon. Subsequent resolutions produced the enantiopure R(−) and S(+) isomers [1].
Table 1: Key DOX Series Compounds and Initial Synthesis Timeline
Compound | 4-Substituent (X) | Code | First Synthesis | Primary Innovator |
---|---|---|---|---|
Methyl | −CH₃ | DOM | ~1968 | Alexander Shulgin |
Ethyl | −CH₂CH₃ | DOET | Early 1970s | Alexander Shulgin |
n-Propyl | −CH₂CH₂CH₃ | DOPR | Early 1970s | Research teams |
Iodo | −I | DOI | 1973 | Coutts and Malicky |
DOI rapidly transcended its origins as a structural analog to become a pivotal tool in serotonin neuropharmacology. Initial studies in the late 1970s and early 1980s utilized DOI in peripheral tissue assays (e.g., rat stomach fundus, guinea pig ileum), revealing potent agonist activity at serotonin receptors. This work predated the molecular identification of serotonin receptor subtypes. With the advent of radioligand binding techniques in the 1980s, DOI’s high affinity and selectivity for 5-hydroxytryptamine-2 (5-HT2) receptor subtypes became apparent. The development of [¹²⁵I]-labeled R(−)-DOI enabled precise mapping and quantification of 5-HT2A, 5-HT2B, and 5-HT2C receptors in rodent and human brain tissues, revolutionizing the study of serotonin signaling pathways [1] [2].
Beyond receptor binding, DOI’s functional activity proved instrumental in elucidating 5-HT2 receptor signaling mechanisms. Studies demonstrated its ability to activate phospholipase C, increase intracellular inositol phosphate accumulation, and modulate neuronal excitability. Notably, DOI emerged as a reference agonist for studying 5-HT2A-mediated behaviors (e.g., head twitch response in mice) and neurophysiological effects. Recent research has highlighted DOI’s unique properties as a "psychoplastogen," demonstrating its capacity to induce rapid dendritic spine growth and synaptic reorganization in cortical neurons—a mechanism relevant to potential therapeutic effects in neuropsychiatric disorders [2] [1].
Table 2: Key Pharmacological Targets of DOI
Receptor | Affinity (Ki, nM) | Functional Activity | Primary Significance |
---|---|---|---|
5-HT2A | 0.46–165 | Full agonist (EC₅₀: 0.42–57 nM) | Primary target for hallucinogenic and psychoplastogenic effects |
5-HT2B | 1.4–336 | Full agonist (EC₅₀: 1.4–39 nM) | Implicated in valvulopathy (less relevant to CNS effects) |
5-HT2C | 1.8–48 | Full agonist (EC₅₀: 0.14–178 nM) | Modulates dopamine release and feeding behavior |
TAAR1 | >1,000 | Agonist (rat receptor) | Role in effects unclear; low potency |
SERT | 685 | Inhibitor | Functional significance uncertain |
DOI has served as a cornerstone for understanding the SAR of hallucinogenic phenylalkylamines. Key structural determinants elucidated using DOI and analogs include:
Table 3: Influence of Structural Features on Functional Potency in DOX Analogs
Structural Feature | Representative Compounds | Impact on 5-HT2A Receptor Potency | Key Mechanistic Insight |
---|---|---|---|
4-Substituent Size | DOM (X=CH₃) vs. DOI (X=I) | DOI > DOM (5-fold) | Larger halogens enhance affinity via hydrophobic interactions |
Chain Branching | DOB vs. non-α-methyl DOB analog | DOB >> analog | α-Methyl stabilizes active conformation |
Stereochemistry | R(−)DOI vs. S(+)DOI | R(−) >> S(+) (>>10-fold) | 5-HT2A possesses a stereoselective binding pocket |
2,5-Dimethoxy | DOI vs. des-methoxy analogs | Essential for activity | Hydrogen bonding with serine residues in binding pocket |
These SAR insights facilitated the rational design of novel 5-HT2A agonists with tailored properties and cemented DOI’s status as a reference compound for probing the molecular basis of psychedelic pharmacology [1] [2].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6